molecular formula C12H11N3O2S B2604684 N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide CAS No. 1251710-35-6

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide

Cat. No.: B2604684
CAS No.: 1251710-35-6
M. Wt: 261.3
InChI Key: ANKUSUNTDFAMKU-UHFFFAOYSA-N
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Description

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C12H11N3O2S and its molecular weight is 261.3. The purity is usually 95%.
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Scientific Research Applications

Cu-Catalyzed N-Arylation

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide and related compounds have been explored for their utility in catalyzing N-arylation reactions. For instance, a study discovered that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) acts as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This method showcases excellent chemoselectivity between aryl iodides and bromides, along with a high tolerance for a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).

Structural and Theoretical Analysis

Structural and theoretical analyses of N,N'-bis(pyridin-3-ylmethyl)oxalamide polymorphs have provided insights into their crystallization behavior and intermolecular interactions. These studies reveal significant details about their conformational polymorphs, emphasizing the role of hydrogen bonding in their supramolecular assembly. Computational chemistry has shown that molecules with syn and anti conformations have nearly identical energies, indicating flexible adaptation in various environments (Jotani et al., 2016).

Supramolecular Architecture

The crystal structure analysis of bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate highlighted the formation of a three-dimensional supramolecular architecture. In this structure, amino and pyridinium groups of the N1,N2-di(pyridinium-4-yl)oxalamide cations are hydrogen bonded to the O atoms of centrosymmetric isopolyoxometalate β-[Mo8O26]4− anions. This arrangement demonstrates the potential of such compounds in forming complex supramolecular networks (Qin, Dong, Li, & Gong, 2010).

Ligand Efficiency in Metal Catalysis

Research on N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has shown it to be an effective ligand for copper-catalyzed coupling reactions. This compound significantly enhances the efficiency of coupling between (hetero)aryl halides and 1-alkynes, underlining the critical role of oxalamide derivatives in facilitating metal-catalyzed organic transformations (Chen, Li, Xu, & Ma, 2023).

Mechanism of Action

Target of Action

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a novel compound that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The primary target of this compound is the Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis.

Mode of Action

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may interact with specific proteins or enzymes within the bacteria to inhibit their function, thereby preventing the bacteria from growing and proliferating.

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis h37ra .

Result of Action

This compound has been found to exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound’s action results in the inhibition of the growth and proliferation of these bacteria.

Properties

IUPAC Name

N'-pyridin-3-yl-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-11(14-6-9-3-5-18-8-9)12(17)15-10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKUSUNTDFAMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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